5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 648896-44-0
VCID: VC15889072
InChI: InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3
SMILES:
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

CAS No.: 648896-44-0

Cat. No.: VC15889072

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol - 648896-44-0

Specification

CAS No. 648896-44-0
Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
IUPAC Name 5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol
Standard InChI InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3
Standard InChI Key JXWPLJIQVHADDA-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a quinoline scaffold substituted at positions 5, 7, and 8. Key features include:

  • Chlorine atom at position 5, enhancing electrophilic reactivity.

  • 4-(Dimethylamino)phenyl group at position 7, introducing electron-donating properties.

  • Hydroxyl group at position 8, enabling hydrogen bonding and metal chelation .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol
SMILESCN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
InChIKeyJXWPLJIQVHADDA-UHFFFAOYSA-N
Solubility (Predicted)Low in water; moderate in DMSO

The planar quinoline system facilitates π-π stacking interactions, while the dimethylamino group enhances solubility in organic solvents .

Synthesis and Optimization

Synthetic Routes

Patent data reveals multi-step protocols for synthesizing this compound:

  • Friedländer Annulation: Condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol derivatives under acidic conditions .

  • Chlorination: Post-annulation chlorination using POCl₃ or SOCl₂ at position 5.

  • Functionalization: Introduction of the hydroxyl group via demethylation or hydrolysis .

Table 2: Comparative Synthesis Strategies

MethodYield (%)Purity (%)Key ReagentsReference
Friedländer Pathway6298H₂SO₄, EtOH
Microwave-Assisted7895Pd(OAc)₂, K₂CO₃

Microwave-assisted synthesis improves yield by 16% compared to traditional methods, likely due to enhanced reaction kinetics.

Biological Activities and Mechanisms

Antimicrobial Properties

The quinoline core confers broad-spectrum activity:

  • Antibacterial: MIC of 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).

  • Antifungal: 70% inhibition of Candida albicans biofilm formation at 10 µM.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)MechanismReference
HeLa (Cervical)2.4Topoisomerase II inhibition
MCF-7 (Breast)4.1Caspase-3 activation

Applications and Future Directions

Therapeutic Candidates

Patent CA2658793A1 highlights applications in:

  • Metabolic Disorders: GLUT4 translocation enhancement for diabetes management .

  • Neuroprotection: 40% reduction in Aβ plaque formation in Alzheimer’s models .

Material Science

The hydroxyl and dimethylamino groups enable use in:

  • Fluorescent Probes: Quantum yield of 0.42 in ethanol for metal ion detection.

  • Catalysis: Ligand in Pd-catalyzed cross-coupling reactions (TON = 1,200) .

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